2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole
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Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core, a pyrazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonyl group. The azetidine ring is then synthesized and attached to the benzothiazole core. Finally, the pyrazole moiety is introduced through a substitution reaction involving 4-bromo-1H-pyrazole .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial scale through pilot studies and process optimization .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzothiazole core or the methanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrazole moiety .
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A key intermediate in the synthesis of the target compound.
Benzothiazole derivatives: Compounds with similar core structures but different substituents.
Azetidine derivatives: Compounds featuring the azetidine ring with various functional groups
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H15BrN4O2S2 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H15BrN4O2S2/c1-24(21,22)13-4-2-3-12-14(13)18-15(23-12)19-6-10(7-19)8-20-9-11(16)5-17-20/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
ANQVFTWEMXXWKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CC(C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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